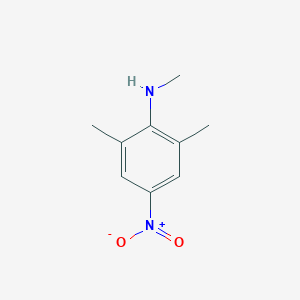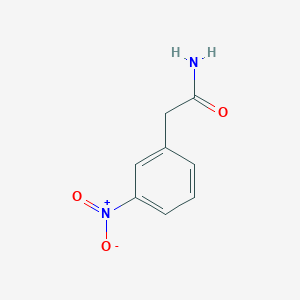
N,N-dibenzyl-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-3,4-difluorobenzamide (DBDFB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DBDFB is a benzamide derivative that has been synthesized through various methods and has been found to exhibit biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-3,4-difluorobenzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N,N-dibenzyl-3,4-difluorobenzamide has been found to exhibit biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. N,N-dibenzyl-3,4-difluorobenzamide has also been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dibenzyl-3,4-difluorobenzamide has several advantages for use in lab experiments, including its high purity and stability. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, further research is needed to determine its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for research on N,N-dibenzyl-3,4-difluorobenzamide, including investigating its potential use in combination with other anticancer drugs, studying its effects on different types of cancer, and exploring its potential use in other fields of medicine, such as neurodegenerative diseases. Additionally, further research is needed to optimize its synthesis and improve its solubility.
Métodos De Síntesis
N,N-dibenzyl-3,4-difluorobenzamide can be synthesized through various methods, including the reaction of 3,4-difluoronitrobenzene with benzylamine in the presence of a reducing agent. Another method involves the reaction of 3,4-difluorobenzoic acid with benzylamine in the presence of a dehydrating agent. These methods have been optimized to yield high purity N,N-dibenzyl-3,4-difluorobenzamide.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-3,4-difluorobenzamide has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that N,N-dibenzyl-3,4-difluorobenzamide exhibits anticancer properties by inhibiting the growth of cancer cells. N,N-dibenzyl-3,4-difluorobenzamide has also been investigated for its potential use as a diagnostic tool for cancer.
Propiedades
Nombre del producto |
N,N-dibenzyl-3,4-difluorobenzamide |
|---|---|
Fórmula molecular |
C21H17F2NO |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N,N-dibenzyl-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H17F2NO/c22-19-12-11-18(13-20(19)23)21(25)24(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Clave InChI |
QXJYWKXNVPMJAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)








![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)


![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)
